Enhanced Lipophilicity and Physicochemical Profile Compared to Unsubstituted Analog
The 7-ethoxy substitution in 5-(7-Ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-amine confers a significantly different physicochemical profile compared to the unsubstituted analog 5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine. Key differences include a higher molecular weight (245.23 vs 201.18 g/mol) and a higher predicted boiling point (438.8±48.0 °C vs 400.2±37.0 °C), which can influence compound handling, solubility, and membrane permeability in biological assays .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 245.23 g/mol |
| Comparator Or Baseline | 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-amine: 201.18 g/mol |
| Quantified Difference | 44.05 g/mol increase (~22% higher) |
| Conditions | Calculated molecular weight based on chemical formula |
Why This Matters
This molecular weight difference can affect compound solubility and membrane permeability, making the 7-ethoxy derivative a more suitable candidate for applications where increased lipophilicity is desired.
